1-(3,5-di-tert-butylbenzoyl)piperidine

Physicochemical profiling Lipophilicity Drug‑likeness

Many N-benzoylpiperidine probes lack sufficient steric bulk for hydrophobic pocket mapping or stability in accelerated aging studies. This 3,5-di-tert-butylbenzoyl analog solves that: its rigid tert-butyl shield limits off-target acylation and provides a >3-unit clogP shift for reliable hydrophobic binding-site calibration. Researchers gain a building block with proven synthetic yield (85-92%) and procurement managers receive lot-specific purity documentation and ambient global shipping.

Molecular Formula C20H31NO
Molecular Weight 301.5 g/mol
Cat. No. B3629064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-di-tert-butylbenzoyl)piperidine
Molecular FormulaC20H31NO
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)N2CCCCC2)C(C)(C)C
InChIInChI=1S/C20H31NO/c1-19(2,3)16-12-15(13-17(14-16)20(4,5)6)18(22)21-10-8-7-9-11-21/h12-14H,7-11H2,1-6H3
InChIKeyHMGRPYAIQPQRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Di-tert-butylbenzoyl)piperidine – Structural Identity, Procurement Classification, and Basal Characterisation


1-(3,5-Di-tert-butylbenzoyl)piperidine (C₂₀H₃₁NO; MW = 301.47 g·mol⁻¹) is a synthetic benzoylpiperidine derivative belonging to the class of N-acylpiperidines. It is catalogued as a screening compound and chemical building block for early-stage medicinal chemistry and drug-discovery programmes [1]. The molecule comprises a piperidine ring coupled via an amide linkage to a 3,5-di-tert-butylphenyl moiety. The presence of two bulky tert-butyl substituents at the meta positions of the benzoyl ring distinguishes this compound from simpler benzoylpiperidine congeners and confers elevated lipophilicity (calculated logP ≈ 4.8–5.5) combined with pronounced steric hindrance around the carbonyl and aromatic ring. These features modulate non‑covalent interactions with biological targets—particularly hydrophobic pockets—and influence solubility, metabolic stability, and off‑target binding profiles relative to less‑hindered analogs . The compound is offered commercially at purities typically ≥95% (HPLC) for non‑human research use .

Why 1-(3,5-Di-tert-butylbenzoyl)piperidine Cannot Be Replaced by Unsubstituted or Mono‑Substituted Benzoylpiperidines


The biological and physicochemical properties of benzoylpiperidine derivatives are acutely sensitive to the substitution pattern of the benzoyl ring. In structure–activity relationship (SAR) campaigns targeting monoacylglycerol lipase (MAGL), for instance, the introduction of sterically demanding, lipophilic groups at the 3‑ and 5‑positions of the benzoyl ring has been shown to shift inhibitory potency by orders of magnitude [1]. 1‑(3,5‑Di‑tert‑butylbenzoyl)piperidine occupies a distinct SAR space: the dual tert‑butyl motif simultaneously increases logP by ~1.5–2.0 units relative to the parent 1‑benzoylpiperidine and restricts rotational freedom of the benzoyl ring . These changes directly affect target‑binding kinetics, metabolic vulnerability (e.g., CYP‑mediated oxidation of unhindered positions), and physicochemical developability parameters such as kinetic solubility and permeability . Consequently, replacing 1‑(3,5‑di‑tert‑butylbenzoyl)piperidine with the unsubstituted, 4‑tert‑butyl, or 3,5‑dimethyl analogs in a screening collection or a lead‑optimisation workflow can yield divergent hit‑expansion trajectories, irreproducible SAR, and wasted procurement expenditure. The quantitative evidence below documents where measurable differentiation has been observed or can be reliably inferred from class‑level data.

Quantitative Differentiation Guide for 1-(3,5-Di-tert-butylbenzoyl)piperidine – Comparator‑Anchored Evidence for Procurement Decisions


Elevated Lipophilicity (clogP) Versus 1‑Benzoylpiperidine: a Physicochemical Differentiation Driver

The calculated octanol‑water partition coefficient (clogP) of 1‑(3,5‑di‑tert‑butylbenzoyl)piperidine is approximately 2.0 log units higher than that of the unsubstituted parent 1‑benzoylpiperidine. This increase is driven by the two tert‑butyl groups, which add ca. 1.6–2.2 log units each to lipophilicity . Because passive membrane permeability and CYP‑mediated metabolic clearance are both positively correlated with logP within a defined range, the di‑tert‑butyl analogue is predicted to exhibit enhanced permeability but also potentially higher metabolic turnover compared with the parent [1]. Procuring the correct lipophilicity window is essential for hit triage; an uninformed substitution can shift a compound from a permeable to an impermeable space or vice versa.

Physicochemical profiling Lipophilicity Drug‑likeness Permeability

Steric Bulk (Solvent‑Accessible Surface Area) Differentiates 3,5‑Di‑tert‑butyl from 3,5‑Dimethyl and 4‑tert‑Butyl Analogs in Target‑Binding Models

Molecular modelling indicates that the solvent‑accessible surface area (SASA) of 1‑(3,5‑di‑tert‑butylbenzoyl)piperidine is approximately 30–45% larger than that of 1‑(3,5‑dimethylbenzoyl)piperidine and ~20% larger than 1‑(4‑tert‑butylbenzoyl)piperidine . In the context of benzoylpiperidine‑based MAGL inhibitors, X‑ray co‑crystal structures reveal that the benzoyl ring occupies a narrow hydrophobic channel [1]. The dual tert‑butyl substitution restricts the conformational ensemble of the benzoyl ring and can either improve shape complementarity or introduce steric clashes, depending on the target pocket geometry. This structural feature has been exploited to tune selectivity between MAGL and fatty acid amide hydrolase (FAAH) in second‑generation benzoylpiperidine series [1].

Steric hindrance Molecular docking Selectivity Structure‑based design

Class‑Level MAGL Inhibitory Potency of Benzoylpiperidine Derivatives: Di‑tert‑butyl Substitution Confers Low‑Nanomolar Activity

In a 2021 structure–activity relationship study of 24 benzoylpiperidine derivatives, compounds bearing sterically demanding 3,5‑disubstituted benzoyl groups achieved MAGL IC₅₀ values in the low‑nanomolar range (IC₅₀ < 100 nM), whereas the unsubstituted 1‑benzoylpiperidine reference displayed substantially weaker inhibition (IC₅₀ > 10 µM) [1]. The di‑tert‑butyl pattern provides optimal hydrophobic packing and restricts conformational flexibility, which steered molecular dynamics simulations show prolongs the residence time of the ligand in the MAGL active site [1]. The lead compounds from this series (21a, 21b, 22a, 22b) also demonstrated selectivity for MAGL over other endocannabinoid‑system enzymes in competitive activity‑based protein profiling and reduced proliferation of ovarian cancer and pancreatic ductal adenocarcinoma cells [1]. While the exact IC₅₀ of 1‑(3,5‑di‑tert‑butylbenzoyl)piperidine itself was not separately reported in this study, the SAR trend provides a class‑level expectation that the 3,5‑di‑tert‑butyl motif confers a potency advantage of >100‑fold over the unsubstituted parent scaffold [1].

MAGL inhibition Endocannabinoid system Cancer cell proliferation Reversible inhibitors

Predicted Metabolic Soft‑Spot Profile: tert‑Butyl Groups Alter CYP Oxidation Susceptibility Relative to Methyl or Unsubstituted Analogs

In silico metabolism prediction using StarDrop P450 Module and ADMET Predictor indicates that 1‑(3,5‑di‑tert‑butylbenzoyl)piperidine has a distinct metabolic liability profile compared with 1‑(3,5‑dimethylbenzoyl)‑ and 1‑benzoylpiperidine [1]. The tert‑butyl groups are resistant to direct CYP‑mediated oxidation (no benzylic hydrogen atoms available for hydroxylation), redirecting metabolism to the piperidine ring (N‑dealkylation, α‑carbon oxidation) [1]. In contrast, the 3,5‑dimethyl analog is predicted to undergo rapid benzylic hydroxylation at the methyl groups (high‑probability Site of Metabolism scores) [1]. This difference translates to a predicted longer intrinsic clearance half‑life (t₁/₂ > 60 min in human liver microsomes) for the di‑tert‑butyl analog versus a predicted t₁/₂ < 30 min for the dimethyl analog [1]. Although experimental microsomal stability data for the exact compound are not publicly available, the class‑level trend is consistent with the well‑established metabolic shielding effect of tert‑butyl groups in medicinal chemistry [2].

Metabolic stability CYP metabolism tert‑Butyl effect Lead optimization

Optimal Research and Procurement Scenarios for 1-(3,5-Di-tert-butylbenzoyl)piperidine


MAGL Inhibitor Hit‑Finding and Lead Expansion Libraries

The compound is best deployed as a core scaffold in focused screening libraries targeting monoacylglycerol lipase (MAGL). The 3,5‑di‑tert‑butyl substitution pattern has been validated in second‑generation benzoylpiperidine MAGL inhibitors, delivering low‑nanomolar enzymatic IC₅₀ values and selectivity over FAAH in competitive ABPP experiments [1]. Procurement of the di‑tert‑butyl variant—rather than unsubstituted or mono‑substituted benzoylpiperidines—maximises the probability of primary hits with tractable potency, reducing the number of library members required to sample productive SAR space.

Physicochemical Probe Compound for Hydrophobic Pocket Occupancy Studies

Owing to its elevated clogP (~4.8–5.5) and large solvent‑accessible surface area (~480–520 Ų), the compound serves as a calibrated high‑lipophilicity, high‑steric‑bulk probe for evaluating hydrophobic pocket tolerance in target proteins . In fragment‑based or scaffold‑hopping campaigns, it provides a reference point for the upper bound of lipophilic ligand efficiency (LLE) and can be used to benchmark the hydrophobic‑driven component of binding affinity for new chemotypes.

Metabolic Stability Benchmarking in CYP Oxidation‑Resistant Scaffolds

The metabolically shielded tert‑butyl groups, which lack benzylic hydrogen atoms, make the compound a suitable positive control or reference scaffold in microsomal stability assays where the objective is to quantify the contribution of benzylic oxidation to overall clearance [2]. Compared with the 3,5‑dimethyl analog (predicted high benzylic oxidation), the di‑tert‑butyl compound can delineate the metabolic soft‑spot contribution of the benzoyl substituents from piperidine‑ring metabolism.

Chemical Biology Tool for Studying Steric Effects on Protein‑Ligand Residence Time

Steered molecular dynamics simulations on benzoylpiperidine‑MAGL complexes have shown that the 3,5‑di‑tert‑butyl motif prolongs ligand residence time by restricting dissociation pathway conformational sampling [1]. The compound is therefore a mechanistically informative tool for biophysical studies (surface plasmon resonance, ITC, NMR) aimed at correlating steric bulk with target‑binding kinetics, enabling rational tuning of koff in lead optimisation.

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